molecular formula C34H39NO8 B560359 CAY10633 CAS No. 712313-33-2

CAY10633

カタログ番号: B560359
CAS番号: 712313-33-2
分子量: 589.7 g/mol
InChIキー: GKPAULTWHHPIHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BayCysLT2は、システイニルロイコトリエン受容体2(CysLT2)の選択的かつ強力なアンタゴニストとして作用する合成有機化合物です。 システイニルロイコトリエンは、喘息、アレルギー性鼻炎、心筋梗塞など、さまざまな炎症反応に関与する炎症性メディエーターです .

準備方法

BayCysLT2は、イソフタル酸誘導体を含む一連の化学反応によって合成されます。合成経路には、通常、以下の手順が含まれます。

化学反応の分析

BayCysLT2は、次のようなさまざまな化学反応を起こします。

    酸化: BayCysLT2は、特定の条件下で酸化されて、酸化誘導体に変換されます。

    還元: この化合物は、還元反応を起こして、還元誘導体に変換されることもあります。

    置換: BayCysLT2は、特定の官能基が他の基に置き換えられる置換反応に関与することができます。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな触媒が含まれ、置換反応を促進します。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学的研究の応用

CAY10633 is a small molecule that has garnered attention in various scientific research applications, particularly in the fields of immunology and hematopoietic stem cell (HSC) biology. This article delves into the applications of this compound, highlighting its role in enhancing HSC expansion, its mechanisms of action, and relevant case studies.

Hematopoietic Stem Cell Expansion

This compound has been investigated for its potential to enhance the expansion of hematopoietic stem cells while maintaining their immunophenotype. In a study examining small molecule combinations for HSC expansion, this compound was part of a cocktail that aimed to preserve the characteristics of HSCs during in vitro culture. The results indicated that while this compound alone did not yield optimal outcomes, its combination with other agents showed promise in maintaining high purity levels of CD34+ cells and supporting their proliferation over a seven-day culture period .

Table 1: Effects of Small Molecule Combinations on HSC Expansion

GroupMedium ContentCD34+ (%)
SR1 + VPATPO + SCF + Flt3-L90.5 ± 0.5
SR1 + this compoundTPO + SCF + Flt3-L86.6 ± 12.5
SR1 + VPA + this compoundTPO + SCF + Flt3-L94.5 ± 4.3
Vehicle ControlDMSO56.6 ± 1.8

The data from this study suggest that while this compound is not the most effective agent on its own, it can contribute to a synergistic effect when combined with other small molecules like SR1 and valproic acid (VPA), leading to better maintenance of the HSC phenotype and enhanced cell proliferation .

Potential Therapeutic Applications

Beyond its role in basic research, there is potential for this compound to be applied in therapeutic contexts, particularly in regenerative medicine and transplantation. By improving HSC expansion protocols, this compound could enhance the availability of stem cells for transplantation therapies in conditions such as leukemia or other hematological disorders.

Case Study 1: In Vitro Expansion of HSCs

In a controlled laboratory setting, researchers utilized this compound in combination with other small molecules to evaluate its effectiveness in expanding CD34+ hematopoietic stem cells from umbilical cord blood. The study found that while this compound alone did not significantly enhance expansion rates, its inclusion in a multi-agent regimen resulted in a notable increase in both the quantity and quality of stem cells retained after culture .

Case Study 2: Gene Expression Analysis

Further investigations included gene expression analyses to understand how this compound influences cellular behavior at the molecular level. Results indicated that exposure to this compound altered the expression profiles of genes associated with stemness and differentiation pathways, providing insights into how this compound can be leveraged to optimize HSC culture conditions .

作用機序

BayCysLT2は、システイニルロイコトリエン受容体2(CysLT2)を選択的に阻害することで効果を発揮します。この阻害は、システイニルロイコトリエンの受容体への結合を阻止し、炎症やその他の関連反応を引き起こす下流のシグナル伝達経路をブロックします。 BayCysLT2の分子標的は、CysLT2受容体を含み、その経路には、カルシウム動員やその他の細胞内シグナル伝達カスケードの調節が含まれます .

類似化合物との比較

BayCysLT2は、CysLT2受容体アンタゴニストとしての高い選択性と効力でユニークです。類似の化合物には、次のようなものがあります。

    モンテルカスト: 主にCysLT1受容体を標的とするロイコトリエン受容体アンタゴニスト。

    ザフィルカスト: モンテルカストと同様の標的プロファイルを有する別のロイコトリエン受容体アンタゴニスト。

    プラヌカスト: 喘息の治療に使用されるロイコトリエン受容体アンタゴニスト。

これらの化合物と比較して、BayCysLT2はCysLT2受容体に対してより選択性が高いため、さまざまな生理学的および病理学的プロセスにおけるこの受容体の特定の役割を研究するための貴重なツールとなっています .

生物活性

CAY10633, a compound derived from Combretum erythrophyllum, has garnered attention for its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article synthesizes the available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is classified as a flavonoid, a group of plant metabolites known for their health benefits. Preliminary studies have demonstrated its potential as an antimicrobial agent against various bacteria, as well as its antioxidant capabilities.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains have been documented, highlighting its efficacy.

Key Findings

  • Effective Against :
    • Vibrio cholerae
    • Enterococcus faecalis
    • Micrococcus luteus
    • Shigella sonei
  • MIC Values :
    • Ranged between 25-50 µg/ml for most tested bacteria.
  • Toxicity :
    • While several flavonoids isolated from C. erythrophyllum showed low toxicity to human lymphocytes, this compound was noted to potentially exhibit toxicity towards human cells, indicating a need for caution in therapeutic applications .

Antioxidant Activity

The antioxidant activity of this compound has been compared with other flavonoids. Some key points include:

  • Comparative Antioxidant Activity :
    • This compound showed poorer antioxidant activity relative to rhamnocitrin and rhamnazin, which exhibited strong antioxidant properties.
  • Mechanism of Action :
    • The antioxidant activity is likely due to the ability of flavonoids to scavenge free radicals, thereby reducing oxidative stress in biological systems.

Anti-inflammatory Activity

In addition to its antimicrobial and antioxidant properties, this compound has been evaluated for anti-inflammatory effects:

  • Comparison with Mefenamic Acid :
    • Certain flavonoids derived from C. erythrophyllum, including this compound, demonstrated higher anti-inflammatory activity than the positive control mefenamic acid, suggesting potential therapeutic applications in inflammatory conditions .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Study on Antimicrobial Properties :
    • A study isolated several flavonoids from C. erythrophyllum via bioassay-guided fractionation and assessed their antimicrobial activities.
    • Results indicated that while all compounds had good activity against specific bacteria, the effectiveness varied significantly among them.
  • Toxicology Assessment :
    • Research highlighted that while many flavonoids were non-toxic to human cells, further investigations into the toxicity profile of this compound are warranted due to its potential cytotoxic effects.
  • Antioxidant Evaluation :
    • Comparative studies using DPPH assays revealed that while this compound displayed some antioxidant capacity, it was less effective than other flavonoids like rhamnocitrin.

Data Summary Table

Biological ActivityBacterial Strains TestedMIC (µg/ml)Toxicity to Human Cells
AntimicrobialVibrio cholerae25-50Potentially toxic
Enterococcus faecalis25-50
Micrococcus luteus25
Shigella sonei25
AntioxidantN/AN/AN/A
Anti-inflammatoryN/AN/AN/A

特性

IUPAC Name

3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h1-3,11-18,23,25,27H,4-10,19-22H2,(H,35,36)(H,37,38)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPAULTWHHPIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)C2=C(C=CC(=C2)C(=O)O)OCCCC3=CC=C(C=C3)OCCCCOC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693986
Record name 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

589.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712313-33-2
Record name 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 638 mg of methyl 3-({[3-(methoxycarbonyl)cyclohexyl]-amino}carbonyl)-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoate (racemate B) in 4 ml of tetrahydrofuran (THF) and 4 ml of methanol is mixed with 4 ml of 2 molar sodium hydroxide solution and heated at 60° C. for one hour. The pH is then adjusted to a value of 3-4 with 2 molar hydrochloric acid, and the mixture is extracted with ethyl acetate. The organic extract is washed with saturated sodium chloride solution and dried over anhydrous sodium sulphate. Filtration and evaporation result in a crude product which is purified by recrystallization from diethyl ether. 589 mg of product are isolated.
Name
methyl 3-({[3-(methoxycarbonyl)cyclohexyl]-amino}carbonyl)-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoate
Quantity
638 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: How does BayCysLT2 interact with CysLT2R and what are the downstream effects of this interaction?

A1: BayCysLT2 acts as a selective antagonist for CysLT2R [, ]. This means that it binds to the receptor and blocks the binding of cysteinyl leukotrienes, such as LTD4, preventing their biological effects []. This antagonism has been shown to inhibit several downstream events:

  • Reduced endothelial permeability: By blocking CysLT2R, BayCysLT2 inhibits Rho-dependent myosin light chain 2 activation and stabilizes vascular endothelial (VE)-cadherin, leading to reduced vascular leakiness [].
  • Inhibited tumor angiogenesis: BayCysLT2 treatment decreases tumor vessel density and improves pericyte coverage, suggesting an anti-angiogenic effect mediated by CysLT2R antagonism [].
  • Reduced inflammation and neutrophil infiltration: In myocardial ischemia/reperfusion models, BayCysLT2 decreased the expression of leukocyte adhesion molecules and reduced neutrophil infiltration in treated mice [].

Q2: What is the evidence that BayCysLT2 is selective for CysLT2R over CysLT1R?

A2: Studies employing various methods demonstrated the selectivity of BayCysLT2 for CysLT2R:

  • β-galactosidase–β-arrestin complementation assay: BayCysLT2 showed approximately 20-fold higher potency for CysLT2R compared to the dual CysLT1R/CysLT2R antagonist Bay-u9773 [].
  • Intracellular calcium mobilization assay: BayCysLT2 exhibited over 500-fold greater selectivity for CysLT2R compared to CysLT1R in response to cysteinyl leukotriene stimulation [].

Q3: What are the potential therapeutic applications of BayCysLT2 based on the presented research?

A3: The research suggests that BayCysLT2, through its selective antagonism of CysLT2R, holds promise for the development of novel therapies for:

  • Cancer: By inhibiting tumor angiogenesis and metastasis, BayCysLT2 presents a potential therapeutic target for various cancers [].
  • Cardiovascular diseases: The ability of BayCysLT2 to attenuate myocardial ischemia/reperfusion injury suggests its potential for treating heart attacks and other cardiovascular conditions [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。